Cefuroxime axetil

概要

説明

Cefuroxime axetil is a second-generation cephalosporin antibiotic, which is an acetoxyethyl ester prodrug of cefuroxime. It is effective when administered orally and is used to treat a variety of bacterial infections. The compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

準備方法

Synthetic Routes and Reaction Conditions: Cefuroxime axetil is synthesized through a multi-step process. The synthesis involves the esterification of cefuroxime with 1-acetoxyethyl bromide. The reaction typically occurs in the presence of a base such as sodium bicarbonate or potassium carbonate, and an organic solvent like acetone or dimethylformamide .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high purity and yield. The process includes the use of advanced techniques such as crystallization and filtration to remove impurities and obtain the desired product .

化学反応の分析

Hydrolysis and Activation

Cefuroxime axetil is a prodrug hydrolyzed by nonspecific esterases in intestinal mucosa and blood, releasing active cefuroxime.

Table 1: Hydrolysis Kinetics of this compound

Hydrolysis occurs at the axetil ester bond (C20H22N4O10S → C16H16N4O8S + C4H6O2), activating the β-lactam ring for bacterial cell wall synthesis inhibition .

Isomerization and Stability

The (Z)-isomer (active) can isomerize to the (E)-form under physiological conditions, reducing efficacy.

Key Findings:

-

Methoxyimino group : Critical for β-lactamase resistance; (E)-isomer loses activity due to steric hindrance .

-

pH sensitivity : Degrades rapidly in acidic environments (pH < 4), requiring enteric coatings .

-

Thermal stability : Decomposes above 150°C, releasing furan derivatives and CO2 .

Host-Guest Complexation with Cyclodextrins

Cyclodextrins (CDs) enhance solubility and stability via non-covalent interactions.

Table 2: Interaction Mechanisms with Cyclodextrins

| CD Type | Binding Site on this compound | Interaction Strength (Raman shift, cm⁻¹) |

|---|---|---|

| α-CD | Furanyl ring | 1346 → 1342 (C–O stretching) |

| β-CD | Methoxyimino group | 2944 → 2938 (C–H vibrations) |

| γ-CD | β-Lactam ring | 1634 → 1629 (C=O stretching) |

| 2HP-β-CD | Hydroxypropyl groups | 1483 → 1475 (C=C furanyl) |

These complexes reduce hydrolysis rates by 30–45% in vitro, improving shelf life .

β-Lactam Ring Cleavage

-

Enzymatic : Hydrolyzed by β-lactamases (e.g., TEM-1), forming inactive penicilloic acid derivatives .

-

Non-enzymatic : Degrades in aqueous solutions (t½ = 6 hours at pH 7.4) .

Oxidative Degradation

Exposure to peroxides or light generates sulfoxide derivatives (confirmed via HPLC-MS) .

Metabolic Reactions

This compound undergoes hepatic metabolism (~15% of dose):

-

Axetil moiety : Converted to acetaldehyde (C2H4O) and acetic acid (C2H4O2) .

-

Cefuroxime : 50% protein-bound; excreted unchanged in urine (t½ = 1.3 hours) .

Table 3: Metabolic Byproducts and Toxicity

| Metabolite | Toxicity Profile | Excretion Route |

|---|---|---|

| Acetaldehyde | Hepatotoxic (LD50 = 1,930 mg/kg) | Renal (90%) |

| Penicilloic acid | Non-toxic | Biliary (10%) |

Cross-Reactivity in Hypersensitivity

The methoxyimino group (R–N–O–CH3) triggers IgE-mediated anaphylaxis in sensitized patients.

科学的研究の応用

Indications and Clinical Applications

Cefuroxime axetil is indicated for the treatment of several infections caused by susceptible bacteria. The following table summarizes its primary clinical applications:

| Infection Type | Patient Group | Bacterial Pathogens |

|---|---|---|

| Pharyngitis/Tonsillitis | Adults and pediatric patients (≥ 13 years) | Streptococcus pyogenes |

| Acute Bacterial Otitis Media | Pediatric patients | Streptococcus pneumoniae, Haemophilus influenzae |

| Acute Bacterial Maxillary Sinusitis | Adults and pediatric patients (≥ 13 years) | Streptococcus pneumoniae, non-β-lactamase Haemophilus influenzae |

| Acute Bacterial Exacerbations of Chronic Bronchitis | Adults and pediatric patients (≥ 13 years) | Streptococcus pneumoniae, Haemophilus influenzae |

| Uncomplicated Skin and Skin-structure Infections | Adults and pediatric patients (≥ 13 years) | Staphylococcus aureus, Streptococcus pyogenes |

| Uncomplicated Urinary Tract Infections | Adults and pediatric patients (≥ 13 years) | Escherichia coli, Klebsiella pneumoniae |

| Early Lyme Disease | Adults and pediatric patients (≥ 13 years) | Borrelia burgdorferi |

Case Studies

- Treatment of Cutaneous Infections : A multicenter clinical trial involving 125 outpatients demonstrated that this compound effectively treated skin infections. The study reported a clinically beneficial outcome in approximately 92% of patients treated with a dosage of 250 mg twice daily over ten days. The results indicated no significant advantage in using higher dosages .

- Acute Bacterial Exacerbations of Chronic Bronchitis : In a study assessing the efficacy of this compound for exacerbations of chronic bronchitis, it was found to be effective against common pathogens like Streptococcus pneumoniae. Patients showed significant improvement within a few days of initiating treatment, reinforcing this compound's role in respiratory infections .

- Lyme Disease Treatment : this compound has been successfully used in treating early Lyme disease, as evidenced by clinical outcomes in patients presenting with erythema migrans. It demonstrated effectiveness comparable to other antibiotics typically used for this condition .

Pharmacokinetics

This compound is administered orally and is rapidly absorbed in the gastrointestinal tract. Its bioavailability is enhanced when taken with food. The compound is extensively distributed throughout body tissues and fluids, including the lungs, skin, and urine.

Safety Profile

The safety profile of this compound is generally favorable; however, some adverse effects have been reported. Common side effects include gastrointestinal disturbances such as nausea and diarrhea. Rarely, hypersensitivity reactions may occur.

Environmental Considerations

Recent studies have highlighted the environmental impact of this compound when released into water systems. The compound has been detected at concentrations that may pose ecological risks, necessitating careful management and disposal practices .

作用機序

Cefuroxime axetil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

類似化合物との比較

Cefaclor: Another second-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefotiam: A cephalosporin used for similar infections but administered parenterally.

Cefpodoxime proxetil: An oral cephalosporin with a broader spectrum of activity against Gram-negative bacteria.

Uniqueness: Cefuroxime axetil is unique due to its stability against β-lactamase enzymes produced by Gram-negative bacteria, making it effective against a broader range of bacterial strains. Its prodrug form enhances its oral bioavailability compared to other cephalosporins .

特性

Key on ui mechanism of action |

Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall. |

|---|---|

CAS番号 |

64544-07-6 |

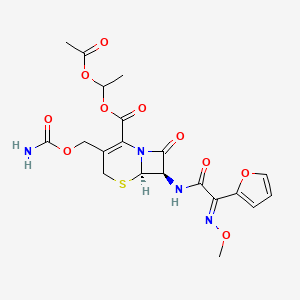

分子式 |

C20H22N4O10S |

分子量 |

510.5 g/mol |

IUPAC名 |

1-acetyloxyethyl (6S,7S)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m0/s1 |

InChIキー |

KEJCWVGMRLCZQQ-PVEAIVIGSA-N |

SMILES |

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |

異性体SMILES |

CC(OC(=O)C)OC(=O)C1=C(CS[C@@H]2N1C(=O)[C@@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N |

正規SMILES |

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |

外観 |

Solid powder |

Color/Form |

White to almost white crystalline powder White powde |

Key on ui other cas no. |

64544-07-6 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

Insoluble in water Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, wate |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

acetoxyethylcefuroxime CCI 15641 CCI-15641 Ceftin cefuroxime 1-acetoxyethyl ester cefuroxime axetil Zinnat |

蒸気圧 |

9.95X10-16 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cefuroxime axetil itself is a prodrug with no inherent antibacterial activity. [] It is hydrolyzed in vivo to cefuroxime, which acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] Cefuroxime binds to penicillin-binding proteins (PBPs), enzymes responsible for the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and death. []

ANone: The molecular formula of this compound is C20H22N4O10S, and its molecular weight is 510.47 g/mol.

A: While the provided abstracts don't contain specific spectroscopic data, various techniques are used to characterize this compound. Researchers have employed DSC, XRPD, SEM, FT-IR, and Raman spectroscopy to identify and characterize amorphous and crystalline forms of this compound. []

ANone: this compound is a beta-lactam antibiotic and does not possess intrinsic catalytic properties. Its primary mechanism of action involves binding to and inhibiting bacterial enzymes (PBPs) involved in cell wall synthesis.

A: The formulation of this compound plays a crucial role in its stability. Studies highlight that the choice of excipients significantly influences the drug's degradation kinetics under different environmental conditions. [, ]

A: Inclusion complexation with hydroxypropyl-beta-cyclodextrin is a promising strategy to enhance the bioavailability and mask the bitter taste of this compound oral suspensions. [, ] This method forms inclusion complexes that improve solubility and dissolution rate, leading to better absorption. [, ]

A: Food intake has been shown to enhance the bioavailability of this compound. Studies in dogs demonstrated that food significantly increased the area under the curve (AUC) and peak plasma concentration (Cmax) of cefuroxime after oral administration of tablets. [] Similarly, in humans, taking this compound after a meal significantly increased its bioavailability compared to fasting conditions. [] This suggests that administering this compound with food can lead to higher drug exposure and potentially improve its efficacy.

A: this compound is a prodrug that is rapidly hydrolyzed to cefuroxime after absorption. [] Cefuroxime itself is primarily excreted unchanged in the urine. []

A: Yes, this compound is considered a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria, including many beta-lactamase-producing strains. [] This broad spectrum of activity makes it a suitable choice for empirical treatment of community-acquired infections. []

A: Yes, clinical trials have demonstrated the efficacy of this compound in treating various infections, including upper and lower respiratory tract infections, urinary tract infections, skin infections, and early Lyme disease. [, , , , , , , , ] Its effectiveness is comparable to other commonly used antibiotics for these infections. [, , , , ]

A: Although this compound exhibits activity against a wide range of bacteria, resistance has been observed. The primary mechanism of resistance is the production of beta-lactamases, enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. [] Additionally, modifications in penicillin-binding proteins (PBPs) can also contribute to resistance. []

A: The research papers highlight that this compound is generally well-tolerated, with most adverse effects being mild to moderate and reversible. [] Gastrointestinal disturbances, such as diarrhea and nausea, are among the most frequently reported adverse events. [, ]

A: While the provided abstracts don't delve into specific drug delivery and targeting strategies for this compound, they emphasize the importance of optimizing its oral bioavailability. Efforts to enhance bioavailability often involve improving the drug's solubility and dissolution rate, such as through the formation of inclusion complexes with cyclodextrins. [, ]

A: High-performance liquid chromatography (HPLC) and UV spectrophotometry are frequently used for the quantification of this compound in both bulk form and pharmaceutical formulations. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate determination of drug content.

ANone: The provided abstracts do not provide information regarding the environmental impact or degradation pathways of this compound. Further research is needed to understand the potential environmental fate and ecotoxicological effects of this antibiotic.

A: this compound exhibits low and erratic absorption in the fasted state, particularly in tablet form. [] This is likely due to its poor water solubility and slow dissolution rate in gastric fluids. [] Strategies such as inclusion complexation with hydroxypropyl-beta-cyclodextrin are employed to enhance its dissolution rate and improve bioavailability. [, ]

A: Analytical methods for this compound, such as HPLC, are validated according to ICH Q2B guidelines to ensure accuracy, precision, specificity, and robustness. [] These validation procedures are essential for ensuring the reliability and reproducibility of analytical data. []

A: Quality control of this compound involves various measures, including assay for content, uniformity of dosage units, and dissolution testing. [, ] These measures are crucial for guaranteeing the consistency, safety, and efficacy of the drug product.

A: While this compound is generally well-tolerated, like other beta-lactam antibiotics, it has the potential to elicit hypersensitivity reactions, ranging from mild skin rashes to severe anaphylaxis. [] These reactions are mediated by the immune system and can occur even in individuals with no prior exposure to the drug.

A: Several alternative antibiotics can be considered based on the specific infection and susceptibility patterns. Some common alternatives to this compound include amoxicillin/clavulanate, cefaclor, cefadroxil, cefixime, clarithromycin, doxycycline, and ciprofloxacin. [, , , , , , , , ] The choice of alternative depends on factors such as the patient's clinical condition, drug allergies, and local resistance patterns.

A: Research on this compound employs various tools and resources, including in vitro assays, animal models, clinical trials, analytical techniques (HPLC, UV spectrophotometry), and spectroscopic methods (DSC, XRPD, SEM, FT-IR, Raman spectroscopy). [, , , , , , , , ] Access to these resources is crucial for advancing our understanding of this antibiotic.

A: this compound was developed as a second-generation cephalosporin with improved oral bioavailability compared to earlier generations. [, ] Its broad-spectrum activity, favorable safety profile, and convenient twice-daily dosing led to its widespread use for various bacterial infections.

A: Research on this compound involves collaboration across multiple disciplines, including medicinal chemistry, pharmacology, microbiology, clinical medicine, pharmaceutics, and analytical chemistry. [, , , , , , , , ] This interdisciplinary approach is crucial for a comprehensive understanding of the drug's properties, efficacy, and safety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。